Cas no 16700-55-3 ((2,6-Dimethoxyphenyl)methanol)

(2,6-Dimethoxyphenyl)methanol structure
(2,6-Dimethoxyphenyl)methanol structure
Nombre del producto:(2,6-Dimethoxyphenyl)methanol
Número CAS:16700-55-3
MF:C9H12O3
Megavatios:168.189783096313
MDL:MFCD00016862
CID:134252
PubChem ID:2776839

(2,6-Dimethoxyphenyl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (2,6-Dimethoxyphenyl)methanol
    • 2,6-DIMETHOXYBENZYL ALCOHOL
    • Benzenemethanol,2,6-dimethoxy-
    • 2,6-Dimethoxybenzalkohol
    • 2,6-Dimethoxy-benzylalkohol
    • 2,6-Dimethoxylbenzyl Alcohol
    • 2,6-dimethoxyphenylmethanol
    • 2,6-MeO-Ph-CH2-OH
    • Benzenemethanol,2,6-dimethoxy
    • HMS1662E05
    • AM82930
    • SCHEMBL505777
    • PS-4312
    • SY064610
    • AB86586
    • CS-0038596
    • AKOS009157501
    • F12483
    • DTXSID70380265
    • EN300-104986
    • MFCD00016862
    • (2,6-Dimethoxy-phenyl)-methanol
    • CHBOWGWPYAAYFF-UHFFFAOYSA-N
    • FT-0604596
    • 16700-55-3
    • Z397587468
    • BBL100281
    • DB-012924
    • STL553848
    • MDL: MFCD00016862
    • Renchi: InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3
    • Clave inchi: CHBOWGWPYAAYFF-UHFFFAOYSA-N
    • Sonrisas: COC1=C(CO)C(=CC=C1)OC

Atributos calculados

  • Calidad precisa: 168.07900
  • Masa isotópica única: 168.079
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 115
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.7A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing

Propiedades experimentales

  • Denso: 1.111
  • Punto de ebullición: 272.4°Cat760mmHg
  • Punto de inflamación: 118.6°C
  • índice de refracción: 1.521
  • PSA: 38.69000
  • Logp: 1.19610

(2,6-Dimethoxyphenyl)methanol Información de Seguridad

(2,6-Dimethoxyphenyl)methanol Datos Aduaneros

  • Código HS:2909499000
  • Datos Aduaneros:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

(2,6-Dimethoxyphenyl)methanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-104986-5.0g
(2,6-dimethoxyphenyl)methanol
16700-55-3 95.0%
5.0g
$160.0 2025-02-21
abcr
AB225135-1 g
(2,6-Dimethoxyphenyl)methanol, 95%; .
16700-55-3 95%
1g
€134.00 2023-04-27
Key Organics Ltd
PS-4312-10MG
2,6-Dimethoxybenzyl alcohol
16700-55-3 >95%
10mg
£63.00 2025-02-09
Enamine
EN300-104986-10.0g
(2,6-dimethoxyphenyl)methanol
16700-55-3 95.0%
10.0g
$300.0 2025-02-21
Advanced ChemBlocks
M15612-25G
(2,6-Dimethoxy-phenyl)-methanol
16700-55-3 95%
25G
$675 2023-09-15
Key Organics Ltd
PS-4312-5MG
2,6-Dimethoxybenzyl alcohol
16700-55-3 >95%
5mg
£46.00 2025-02-09
Enamine
EN300-104986-1.0g
(2,6-dimethoxyphenyl)methanol
16700-55-3 95.0%
1.0g
$47.0 2025-02-21
Advanced ChemBlocks
M15612-5G
(2,6-Dimethoxy-phenyl)-methanol
16700-55-3 95%
5G
$200 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SJ837-50mg
(2,6-Dimethoxyphenyl)methanol
16700-55-3 97%
50mg
72.0CNY 2021-07-14
Key Organics Ltd
PS-4312-20MG
2,6-Dimethoxybenzyl alcohol
16700-55-3 >95%
20mg
£76.00 2023-04-18

(2,6-Dimethoxyphenyl)methanol Literatura relevante

  • 1. Synthesis, structure and properties of various molecules based on the 4,8,12-trioxa-4,8,12,12c-tetrahydrodibenzo[cd,mn]pyrene system with an evaluation of the effect differing molecular substitution patterns has on the space group symmetry
    André Faldt,Frederik C. Krebs,Niels Thorup J. Chem. Soc. Perkin Trans. 2 1997 2219
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:16700-55-3)(2,6-Dimethoxyphenyl)methanol
A1135617
Pureza:99%
Cantidad:5g
Precio ($):156.0